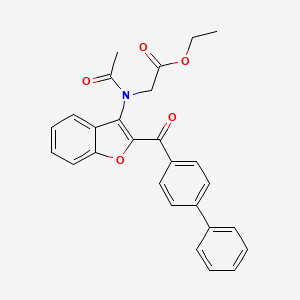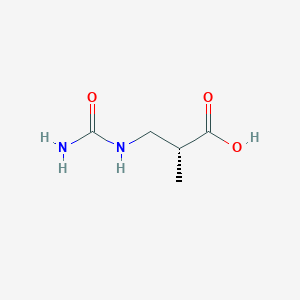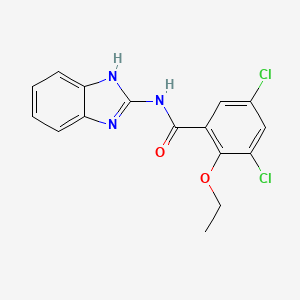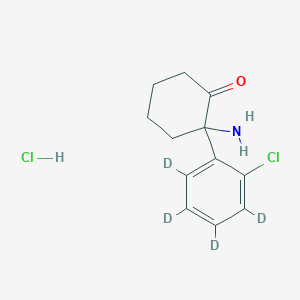![molecular formula C26H26F6N4O3 B11937208 Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)- CAS No. 1933524-61-8](/img/structure/B11937208.png)
Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-906024 is a potent and selective gamma secretase inhibitor developed by Bristol-Myers Squibb. It is designed to inhibit the Notch signaling pathway, which is implicated in various cancers, including breast, lung, colon cancers, and leukemia . The compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Méthodes De Préparation
The synthesis of BMS-906024 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
BMS-906024 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Applications De Recherche Scientifique
BMS-906024 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Notch signaling pathway and its role in various biological processes.
Biology: It is used to investigate the effects of gamma secretase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer and T-cell acute lymphoblastic leukemia
Industry: It is used in the development of new therapeutic agents targeting the Notch signaling pathway.
Mécanisme D'action
BMS-906024 exerts its effects by inhibiting gamma secretase, an enzyme complex responsible for the activation of Notch receptors. By preventing the cleavage of Notch receptors, BMS-906024 blocks the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
BMS-906024 is unique among gamma secretase inhibitors due to its high selectivity and potency. Similar compounds include:
DAPT: Another gamma secretase inhibitor with a different chemical structure and lower potency.
RO4929097: A gamma secretase inhibitor with a broader spectrum of activity but higher toxicity.
MK-0752: A gamma secretase inhibitor with similar potency but different pharmacokinetic properties.
BMS-906024 stands out due to its favorable pharmacokinetic profile and lower toxicity, making it a promising candidate for further development.
Propriétés
Numéro CAS |
1933524-61-8 |
|---|---|
Formule moléculaire |
C26H26F6N4O3 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
(2R,3S)-N'-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m1/s1 |
Clé InChI |
AYOUDDAETNMCBW-JLHGSKIFSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)


![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)




